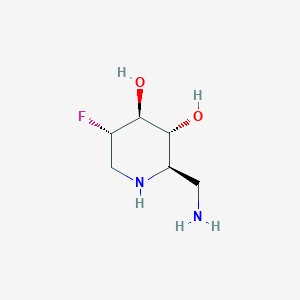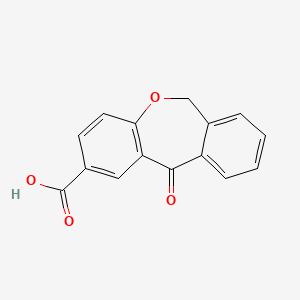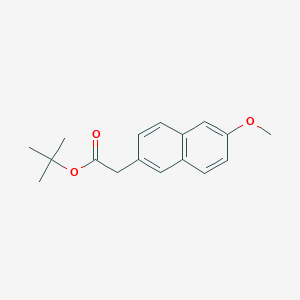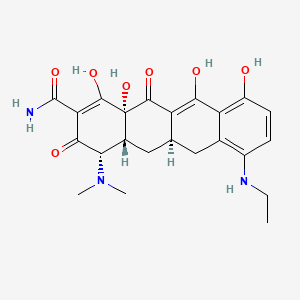
Minocycline Amino Ethyl Derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minocycline Amino Ethyl Derivative is a compound derived from minocycline, a second-generation tetracycline antibiotic. Minocycline itself is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. The amino ethyl derivative of minocycline has been developed to enhance its pharmacokinetic properties and reduce toxicity, making it a promising candidate for various scientific and medical applications .
Méthodes De Préparation
The synthesis of Minocycline Amino Ethyl Derivative typically involves a proline-catalyzed three-component Mannich reaction. This reaction uses commercially available 9-amino minocycline as the core, along with aldehydes and ketones. The reaction conditions are optimized to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Minocycline Amino Ethyl Derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Mannich Reaction: As mentioned, the Mannich reaction is a key synthetic route for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Minocycline Amino Ethyl Derivative has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel tetracycline antibiotics and other derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference material in quality control
Mécanisme D'action
The mechanism of action of Minocycline Amino Ethyl Derivative involves inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of amino-acyl-tRNA to the ribosomal acceptor site. This action effectively halts the translation process, leading to bacterial cell death . The compound may also interact with other molecular targets and pathways, contributing to its broad-spectrum antibacterial activity .
Comparaison Avec Des Composés Similaires
Minocycline Amino Ethyl Derivative is unique compared to other tetracycline derivatives due to its enhanced pharmacokinetic properties and reduced toxicity. Similar compounds include:
Doxycycline: Another second-generation tetracycline with similar antibacterial properties but different pharmacokinetics.
Tigecycline: A third-generation tetracycline with a broader spectrum of activity, particularly against resistant strains.
Omadacycline and Eravacycline: Newer tetracyclines in clinical trials, showing promise in treating resistant bacterial infections
Propriétés
Formule moléculaire |
C23H27N3O7 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(4S,4aR,5aR,12aR)-4-(dimethylamino)-7-(ethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-4-25-12-5-6-13(27)15-10(12)7-9-8-11-17(26(2)3)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,25,27-28,31,33H,4,7-8H2,1-3H3,(H2,24,32)/t9-,11+,17-,23-/m0/s1 |
Clé InChI |
XRUWERMFAGCNIQ-HZPWUIJBSA-N |
SMILES isomérique |
CCNC1=C2C[C@H]3C[C@@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
SMILES canonique |
CCNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
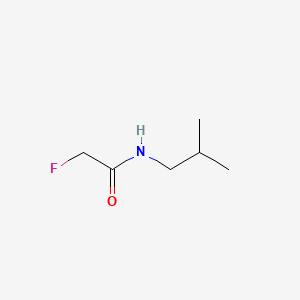
![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)

![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)



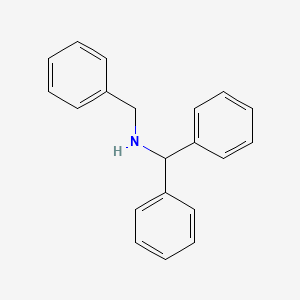

![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
